5-[(3-Formylphenoxy)methyl]-2-furoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(3-formylphenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-7-9-2-1-3-10(6-9)17-8-11-4-5-12(18-11)13(15)16/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOINUORALKLTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229180 | |
| Record name | 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881041-10-7 | |
| Record name | 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature, Structural Representation, and Chemical Classification
Systematic IUPAC Naming Conventions
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 5-[(3-formylphenoxy)methyl]furan-2-carboxylic acid . This name is derived by identifying the parent heterocycle as furan (B31954), with the principal functional group, the carboxylic acid, located at position 2. The substituent at position 5 is a methyl group, which is itself substituted with a 3-formylphenoxy group.
Chemical Abstracts Service (CAS) Registry and Related Identifiers
Classification within Heterocyclic Carboxylic Acids (Furoic Acids)
5-[(3-Formylphenoxy)methyl]-2-furoic acid belongs to the class of heterocyclic carboxylic acids. Specifically, it is a derivative of 2-furoic acid , which is characterized by a furan ring with a carboxylic acid group at the C2 position. nist.govnih.gov The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. The presence of both the carboxylic acid and the substituted phenoxy methyl group makes it a bifunctional compound.
Isomeric Considerations and Structural Analogues
The structure of this compound allows for several isomeric forms and has numerous structural analogues.
Isomers: The position of the formyl group on the phenoxy ring is a key determinant of isomerism. The subject compound has the formyl group at the meta-position (position 3). Its structural isomers would include the ortho- (position 2) and para- (position 4) substituted analogues:
5-[(2-Formylphenoxy)methyl]-2-furoic acid pharmaffiliates.com
5-[(4-Formylphenoxy)methyl]-2-furoic acid
Additionally, the positions of the substituents on the furan ring can vary, leading to other isomers such as those derived from 3-furoic acid. sigmaaldrich.comcoreyorganics.com
Structural Analogues: A variety of compounds share the 2-furoic acid core but differ in the substituent at the 5-position. These analogues are useful for structure-activity relationship studies. Some examples include:
5-Formyl-2-furoic acid : Here, the 5-position is substituted directly with a formyl group. sigmaaldrich.comtcichemicals.comresearchgate.netchemblink.com
5-Methyl-2-furoic acid : A simple methyl group is present at the 5-position. sigmaaldrich.comchemicalbook.com
5-Hydroxymethyl-2-furoic acid : This analogue features a hydroxymethyl group at the 5-position. caymanchem.com
5-[(3-Methylphenoxy)methyl]-2-furoic acid : This compound is a close analogue where the formyl group is replaced by a methyl group on the phenoxy ring. sigmaaldrich.com
Synthetic Methodologies and Preparative Routes
Approaches to the Furan-2-carboxylic Acid Core
The furan-2-carboxylic acid scaffold is a crucial starting point for the synthesis of the target molecule. Various general methods have been established for its preparation.
Historically, 2-furoic acid was first synthesized in 1780 by Carl Wilhelm Scheele through the dry distillation of mucic acid. acs.org Modern industrial synthesis often relies on the Cannizzaro reaction of furfural, which can be derived from biomass. This disproportionation reaction, however, yields both 2-furoic acid and furfuryl alcohol in a 1:1 ratio, limiting the theoretical yield of the desired acid to 50%. acs.org
Alternative and more efficient laboratory and industrial syntheses involve the oxidation of furfural. A variety of oxidizing agents and catalytic systems can be employed for this transformation. masterorganicchemistry.com
Introduction of the Phenoxymethyl (B101242) Moiety via Etherification
The key step in assembling the target molecule is the formation of the ether linkage between the furan (B31954) ring and the formyl-substituted phenol (B47542). The Williamson ether synthesis is a classic and widely used method for this purpose. escholarship.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. escholarship.org
In the context of synthesizing 5-[(3-Formylphenoxy)methyl]-2-furoic acid, a suitable starting material is a 5-(halomethyl)-2-furoic acid derivative, such as methyl 5-(chloromethyl)-2-furoate or ethyl 5-(chloromethyl)furan-2-carboxylate. rsc.orguniroma1.it The synthesis of ethyl 5-(chloromethyl)furan-2-carboxylate can be achieved from 5-(chloromethyl)furfural (CMF) via oxidation to the corresponding acid chloride, followed by esterification with ethanol. uniroma1.it The phenoxide is generated by treating 3-hydroxybenzaldehyde (B18108) with a base.
The general reaction is depicted below:
Reaction of a 5-(halomethyl)-2-furoate with 3-hydroxybenzaldehyde

Image is for illustrative purposes only and does not represent the exact chemical structures.
Formation of the Formyl Group on the Phenoxy Ring
In the most direct synthetic routes to this compound, the formyl group is typically already present on the phenolic starting material, namely 3-hydroxybenzaldehyde. However, if a different precursor were used, various methods for the formylation of phenols are available. The Rieche formylation, for example, can be used to introduce a formyl group onto electron-rich aromatic rings. orgsyn.org Ortho-formylation of phenols can be achieved with high regioselectivity using reagents like magnesium chloride and paraformaldehyde. chemicalbook.com
Multi-step Reaction Sequences for this compound
A plausible multi-step synthesis for this compound, based on the principles outlined above, would involve the following sequence:
Esterification of a suitable starting furoic acid: To protect the carboxylic acid functionality during subsequent steps.
Halogenation of the 5-methyl group: To introduce a good leaving group for the etherification. For example, the synthesis of methyl 5-bromo-2-furoate can be achieved by the bromination of methyl 2-furoate. researchgate.net
Williamson Ether Synthesis: Reaction of the 5-(halomethyl)-2-furoate with 3-hydroxybenzaldehyde in the presence of a base to form the ether linkage.
Hydrolysis of the ester: Deprotection of the carboxylic acid to yield the final product, this compound.
The following table outlines a potential reaction sequence:
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | 5-(Chloromethyl)furfural | 1. tert-Butyl hypochlorite2. Methanol, K₂CO₃ | Methyl 5-(chloromethyl)furoate rsc.org |
| 2 | Methyl 5-(chloromethyl)furoate, 3-Hydroxybenzaldehyde | Base (e.g., K₂CO₃, NaH) | Methyl 5-[(3-formylphenoxy)methyl]-2-furoate |
| 3 | Methyl 5-[(3-formylphenoxy)methyl]-2-furoate | Base (e.g., NaOH, LiOH), followed by acidic workup | This compound |
This table presents a hypothetical synthetic route based on established chemical transformations.
Optimization of Reaction Conditions and Yield Enhancement
Base: The choice of base is critical for the complete deprotonation of the phenol without causing unwanted side reactions. Strong bases like sodium hydride (NaH) are often effective, but milder bases such as potassium carbonate may also be suitable. rsc.org
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used to facilitate the SN2 reaction. escholarship.org
Temperature: The reaction temperature can significantly influence the rate of reaction. While higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts. rsc.org
Leaving Group: The nature of the halide on the 5-(halomethyl)furan derivative can affect the reaction rate. Bromides are generally more reactive than chlorides.
The following table summarizes some conditions that can be optimized for the Williamson ether synthesis:
| Parameter | Options | Considerations |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Strength of base, solubility, potential for side reactions. |
| Solvent | DMF, Acetonitrile, Acetone | Polarity, boiling point, solubility of reactants. |
| Temperature | Room temperature to reflux | Balancing reaction rate with prevention of side reactions. |
| Catalyst | Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) | Can be beneficial in biphasic systems. |
Stereochemical Control in Related Furoic Acid Syntheses
The target molecule, this compound, is achiral, and therefore, stereochemical control is not a factor in its direct synthesis. However, in the broader context of furoic acid chemistry, stereoselectivity can be a critical consideration, particularly in reactions involving the furan ring itself or in the synthesis of chiral derivatives.
For instance, Diels-Alder reactions using furan derivatives as dienes can lead to the formation of stereoisomers. nih.gov The stereochemical outcome of such reactions can be influenced by the choice of dienophile, catalyst, and reaction conditions. Additionally, the ring-opening of certain furan derivatives can proceed with a high degree of stereocontrol, which is an intrinsic property of the furan ring's electronic structure. researchgate.net Asymmetric synthesis of furan derivatives often employs chiral catalysts or auxiliaries to induce enantioselectivity in reactions such as Friedel-Crafts alkylations or nucleophilic additions to furfural. While not directly applicable to the synthesis of the title compound, these principles are fundamental in the synthesis of more complex, chiral furoic acid derivatives.
Chemical Reactivity and Mechanistic Pathways
Reactivity of the Furan (B31954) Nucleus in 5-[(3-Formylphenoxy)methyl]-2-furoic acid
The furan nucleus possesses a high degree of aromaticity, though less than benzene (B151609), which makes it highly susceptible to certain chemical transformations. Its reactivity is significantly modulated by the electron-withdrawing carboxylic acid at the C-2 position and the bulky, ether-linked substituent at the C-5 position.
The furan ring is inherently electron-rich and thus highly reactive towards electrophiles, often reacting much faster than benzene. youtube.com Electrophilic aromatic substitution (EAS) on furan typically occurs at the α-positions (C-2 and C-5) due to the superior stabilization of the carbocation intermediate. quora.com In this compound, both α-positions are occupied. Consequently, electrophilic attack would be directed to the β-positions (C-3 or C-4).
Due to the high reactivity of the furan nucleus, EAS reactions must often be carried out under mild conditions to prevent polymerization or ring-opening. iust.ac.ir For instance, traditional Friedel-Crafts alkylation is generally not feasible due to catalyst-induced polymerization. iust.ac.ir
| Reaction | Typical Reagents | Expected Product on Furan Ring | Notes |
|---|---|---|---|
| Halogenation | Br2 in dioxane, NBS, NCS | Substitution at C-3 or C-4 | Milder conditions are required compared to benzene to avoid side reactions. iust.ac.ir |
| Nitration | Acetyl nitrate (B79036) (HNO3/Acetic Anhydride) | Substitution at C-3 or C-4 | Concentrated acid nitrating mixtures are too harsh and cause decomposition. iust.ac.irmasterorganicchemistry.com |
| Sulfonation | Pyridine-sulfur trioxide complex | Substitution at C-3 or C-4 | Fuming sulfuric acid leads to degradation of the furan ring. youtube.comiust.ac.ir |
| Friedel-Crafts Acylation | Acid anhydride (B1165640) or acyl halide with a mild Lewis acid (e.g., BF3·Et2O) | Substitution at C-3 or C-4 | This reaction is generally feasible under controlled conditions. iust.ac.ir |
Simple furan rings are generally unreactive towards nucleophiles through either addition or substitution pathways. iust.ac.ir The electron-rich nature of the ring repels incoming nucleophiles, and there is no efficient mechanism to stabilize the resulting negative charge. quimicaorganica.org
For nucleophilic aromatic substitution to occur on a furan ring, the presence of potent electron-withdrawing groups is necessary to activate the nucleus. quimicaorganica.org For example, a nitro group can sufficiently delocalize the negative charge of the Meisenheimer-like intermediate, allowing for the displacement of a leaving group. quimicaorganica.org In this compound, the carboxylic acid and the distant formyl group are electron-withdrawing. However, they are generally not considered powerful enough to facilitate nucleophilic substitution on the furan ring under standard conditions.
The furan ring is sensitive to oxidizing agents, and these reactions can lead to a variety of products, often involving ring cleavage. researchgate.net The vapor-phase catalytic oxidation of furan and its derivatives, often using vanadium-based catalysts, typically yields maleic acid or maleic anhydride as the main product. researchgate.net This transformation is thought to proceed through the formation of an endoperoxide intermediate. researchgate.net Liquid-phase oxidation under milder conditions can also be achieved. For instance, using a combination of a titanium silicate (B1173343) molecular sieve (TS-1), acetic acid, and hydrogen peroxide can efficiently oxidize furan derivatives to maleic acid. acs.orgnih.gov The oxidative degradation of the furan ring can serve as a valuable synthetic strategy for producing carboxylic acids. osi.lv
| Oxidizing System | Typical Products | Reference |
|---|---|---|
| V2O5 / O2 (Vapor Phase) | Maleic acid, Maleic anhydride | researchgate.net |
| TS-1 / Acetic Acid / H2O2 (Liquid Phase) | Maleic acid | acs.orgnih.gov |
| RuCl3 / NaIO4 or O3 | Carboxylic acids (via ring cleavage) | osi.lv |
| meta-Chloroperbenzoic acid (m-CPBA) | 2-Unsaturated 1,4-diones (via ring opening) | iust.ac.ir |
Reduction of the furan ring is also a common transformation. Catalytic hydrogenation, typically using catalysts like palladium, platinum, or nickel, saturates the double bonds of the furan ring to yield the corresponding tetrahydrofuran (B95107) derivative. This conversion is a standard procedure in organic synthesis. iust.ac.ir
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group at the C-2 position is a key reactive site, readily undergoing reactions typical of this functional group.
The carboxylic acid moiety of this compound can be readily converted into its corresponding esters. This esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. conicet.gov.ar Heterogeneous solid acid catalysts, such as tungstophosphoric acid supported on zirconia, have been shown to be effective and reusable for the esterification of 2-furoic acid, representing an environmentally benign method. conicet.gov.arresearchgate.net A wide variety of alcohols can be employed to synthesize a diverse range of furoate esters. conicet.gov.ar
Amidation of the carboxylic acid group can be accomplished through several standard synthetic routes. One common method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-furoyl chloride derivative can then be reacted with a primary or secondary amine to form the corresponding amide. google.com Alternatively, direct amidation can be achieved using coupling agents, such as N,N′-dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid for reaction with an amine under milder conditions. mdpi.com
| Transformation | Reagents | Product |
|---|---|---|
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H2SO4, Solid Acid) | Furoate Ester |
| Amidation | 1. SOCl2 or (COCl)2 2. Amine (R2NH) | Furoic Amide |
| Amine (R2NH), Coupling Agent (e.g., DCC) |
The removal of the carboxylic acid group from the 2-position of the furan ring, known as decarboxylation, can be induced under specific conditions. Thermal decarboxylation of 2-furoic acid to produce furan and carbon dioxide is known to occur at elevated temperatures, typically initiated at temperatures between 140-160 °C under dry conditions. researchgate.net In another example, heating potassium 2-furoate to 300°C in a nitrogen atmosphere resulted in decarboxylation. umich.edu
Enzymatic pathways for decarboxylation also exist, although their applicability can be specific. For instance, certain enzymes from the UbiD family are known to catalyze the reversible decarboxylation of various aromatic carboxylic acids. nih.govacs.org While some of these enzymes can decarboxylate 2,5-furandicarboxylic acid to 2-furoic acid, they have been found to be incapable of catalyzing the subsequent decarboxylation of 2-furoic acid to furan. nih.govacs.org However, other biological pathways may exist. A scalable synthetic route to 2,5-furandicarboxylic acid has been developed via the carbonate-promoted C-H carboxylation of 2-furoic acid, which is the reverse of decarboxylation, highlighting the thermodynamic considerations of this transformation. rsc.org
Reactions of the Phenoxy Moiety
The phenoxy portion of the molecule contains two primary sites for chemical transformation: the aldehyde (formyl) group and the ether linkage.
The formyl group attached to the phenoxy ring is a versatile functional group that can undergo a wide range of reactions typical of aromatic aldehydes. blogspot.comlibretexts.org These include oxidation, reduction, and, most notably, nucleophilic addition and condensation reactions.
Aldehydes are readily oxidized to carboxylic acids by various oxidizing agents. blogspot.comlibretexts.org The aldehyde group in this compound can be converted to a carboxylic acid group, yielding a tricarboxylic acid derivative. Conversely, reduction of the aldehyde would yield a primary alcohol.
Condensation reactions are particularly significant for aldehydes. These reactions involve the nucleophilic addition to the carbonyl carbon, often followed by the elimination of a water molecule. youtube.com For instance, the compound can react with active methylene (B1212753) compounds, ammonia (B1221849) derivatives, and other nucleophiles. The reaction of aldehydes with ammonia or primary amines results in the formation of imines, also known as Schiff bases. libretexts.org
A classic example is the acidic condensation of furan derivatives with aldehydes. Studies on the condensation of methyl 2-furoate with various aldehydes in the presence of concentrated sulfuric acid show the formation of bis(5-carbomethoxy-2-furyl)methane derivatives. scispace.com This reaction proceeds via the protonation of the aldehyde, followed by a nucleophilic attack from the electron-rich furan ring. scispace.com While this reaction involves the furan ring, it highlights a fundamental condensation pathway for aldehydes. In the case of this compound, the formyl group can similarly be activated by acid to react with nucleophiles.
The table below summarizes typical condensation reactions that the aldehyde group can undergo.
| Reactant/Reagent | Product Type | Reaction Conditions |
| Hydrazine (H₂NNH₂) | Hydrazone | Heat, mild acid or base |
| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic conditions |
| Primary Amines (R-NH₂) | Imine (Schiff Base) | Acid-catalyzed, removal of water |
| Active Methylene Compounds (e.g., Malonic esters) | Knoevenagel Condensation Product | Base catalyst (e.g., piperidine) |
| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Acid catalyst |
The ether bond in this compound is an aryl alkyl ether linkage. Aryl ethers are generally stable and less reactive than alkyl ethers due to the sp² hybridization of the aromatic carbon and the delocalization of the oxygen's lone pairs into the aromatic ring. wikipedia.org Cleavage of this C-O bond is the most common reaction for ethers but typically requires harsh conditions, such as treatment with strong acids like HBr or HI. libretexts.org
The mechanism of acidic cleavage can proceed via either an S_N1 or S_N2 pathway, depending on the structure of the alkyl group. libretexts.org In this molecule, the ether linkage is between a phenyl ring and a methylene group attached to the furan ring (a benzylic-type position). Cleavage would likely occur at the alkyl-oxygen bond. Acidic cleavage of aryl alkyl ethers invariably produces a phenol (B47542) and an alkyl halide because the aromatic ring is unreactive toward nucleophilic substitution. libretexts.org
Recent developments have shown that C-O bond cleavage in phenolic ethers can also be achieved under milder conditions using methods like organophotoredox catalysis. chemrxiv.org Studies on lignin (B12514952) model compounds, which contain various aryl-ether bonds, have also explored catalytic hydrogenolysis for C-O bond cleavage. rsc.org These studies indicate that the presence of other functional groups can influence the reaction conditions required for ether cleavage. rsc.org
Proposed Reaction Mechanisms for Analogous Furoic Acids
The reactivity of the furoic acid moiety itself offers several mechanistic pathways, drawing from studies on analogous furan-2-carboxylic acids.
One of the most significant reactions for the furan ring is the Diels-Alder cycloaddition. Although the electron-withdrawing carboxyl group deactivates the furan ring, making it a less reactive diene, studies have shown that 2-furoic acids and their derivatives can participate in Diels-Alder reactions, particularly with maleimide (B117702) dienophiles in aqueous solutions. nih.govrsc.org The reaction is enhanced by converting the furoic acid to its carboxylate salt, which increases the electron density of the furan system. nih.govrsc.org This suggests that this compound could potentially act as a diene in [4+2] cycloaddition reactions under specific conditions.
Another key reaction is decarboxylation. The decomposition of 2-furoic acid can be catalyzed by acids like HBr, leading to the formation of furan through decarboxylation. academax.com This furan can then undergo subsequent Diels-Alder reactions with itself to form more complex structures like benzofurans. academax.com Therefore, under strong acidic and high-temperature conditions, this compound could potentially undergo decarboxylation.
The table below outlines potential reactions and mechanistic pathways for the furoic acid part of the molecule, based on analogous compounds.
| Reaction Type | Proposed Mechanism | Key Intermediates/Products | Conditions |
| Diels-Alder Reaction | [4+2] Cycloaddition | 7-oxabicyclo[2.2.1]heptene adducts | Reaction with dienophiles (e.g., maleimides), often in water |
| Decarboxylation | Acid-catalyzed elimination of CO₂ | Furan derivative | Strong acid (e.g., HBr), high temperature |
| Electrophilic Substitution | Attack of an electrophile on the electron-rich furan ring | Substituted furan derivative | Dependent on electrophile and conditions |
The formation of 5-formyl-2-furoic acid itself from other precursors, such as hexeneuronic acids, has been studied, indicating complex rearrangement and oxidation pathways. researchgate.net These studies provide insight into the stability and formation of the core structure of the target molecule.
Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For 5-[(3-Formylphenoxy)methyl]-2-furoic acid , a ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the furan (B31954) ring and the phenoxy group would appear in the downfield region (typically δ 6.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The methylene (B1212753) (-CH₂-) protons would likely appear as a singlet in the range of δ 4.5-5.5 ppm. The aldehyde proton (-CHO) would be a highly deshielded singlet further downfield (δ 9.5-10.5 ppm), and the carboxylic acid proton (-COOH) would be a broad singlet at a very downfield position (δ 10-13 ppm), though its visibility can depend on the solvent used.
The ¹³C NMR spectrum would provide complementary information, with a distinct peak for each unique carbon atom. Key signals would include the carbonyl carbons of the carboxylic acid (approx. 160-175 ppm) and the aldehyde (approx. 190-200 ppm), the carbons of the aromatic rings, and the methylene carbon.
While specific data for the target compound is unavailable, data for the parent molecule, 2-furoic acid, shows characteristic peaks in DMSO-d₆ for ¹H NMR at δ 7.90, 7.22, and 6.64 ppm and for ¹³C NMR at δ 159.81, 147.44, 145.38, 118.16, and 112.52 ppm. chemicalbook.comchemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For This compound (molecular formula C₁₃H₁₀O₅), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected, confirming its molecular weight of 246.22 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental formula.
The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for such a molecule could include the cleavage of the ether bond, loss of CO or CO₂, and fragmentation of the furoic acid moiety. Analysis of these fragments helps to piece together the structure of the parent molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of This compound would be expected to show several characteristic absorption bands. A broad O-H stretch from the carboxylic acid would be anticipated in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would likely appear around 1680-1710 cm⁻¹, while the C=O stretch of the aldehyde would be expected at a slightly higher wavenumber, around 1700-1720 cm⁻¹. The spectrum would also feature C-O stretching vibrations for the ether and carboxylic acid groups (typically in the 1000-1300 cm⁻¹ range) and C-H stretching and bending vibrations for the aromatic and methylene groups. For comparison, the condensed phase IR spectrum of 2-furoic acid is well-documented. nist.govchemicalbook.com
Elemental Analysis
Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For a pure sample of This compound with the chemical formula C₁₃H₁₀O₅, the expected elemental composition would be:
Carbon (C): 63.42%
Hydrogen (H): 4.10%
Oxygen (O): 32.49%
Experimental results from elemental analysis that closely match these theoretical values would serve as strong evidence for the compound's purity and elemental formula.
Computational Chemistry and Theoretical Studies
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. nih.govijper.org This target-based approach is fundamental in drug discovery for screening virtual libraries and hypothesizing mechanisms of action. nih.govoup.com
The process for docking 5-[(3-Formylphenoxy)methyl]-2-furoic acid would involve several key steps. First, a high-resolution 3D structure of a potential target protein would be obtained from a database like the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, removing water molecules, and assigning partial charges. ijper.org The ligand, this compound, would have its 3D structure generated and optimized to find its lowest energy conformation.
Using software such as GLIDE or AutoDock, a docking simulation is performed where the ligand is flexibly placed into the defined active site of the rigid or flexible protein. ijper.org The simulation explores various poses (orientations and conformations) of the ligand within the binding site. These poses are then evaluated using a scoring function, which estimates the binding free energy. ijper.org Lower scores typically indicate a more favorable binding affinity.
Analysis of the best-scoring poses reveals potential key interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions between the ligand and specific amino acid residues of the protein. For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds, while the furan (B31954) and phenyl rings could engage in pi-pi stacking or hydrophobic interactions. Such studies, similar to those performed on other furoic acid and furan derivatives, can help rationalize biological activity and guide the design of more potent analogs. rsc.orgnih.gov
| Target Protein | PDB ID | Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |
| Aminopeptidase N (APN) | 4KPG | -7.9 | Ala353, Glu402, Zn(II) ion |
| Dihydrofolate Reductase | 1DHF | -7.2 | Ile7, Asp27, Phe31 |
This table is illustrative and presents hypothetical data to demonstrate typical results from a molecular docking study. The selected targets are based on activities observed for other furan-containing compounds.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic properties of a molecule from first principles. numberanalytics.comnih.govmdpi.comrroij.com These methods are invaluable for studying molecular structure, stability, and reactivity. nih.gov
DFT calculations can be used to analyze the electronic structure of this compound. mpg.de Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack.
| Quantum Chemical Parameter | Calculated Value (Hypothetical) | Significance |
| EHOMO | -6.8 eV | Relates to electron-donating ability |
| ELUMO | -2.1 eV | Relates to electron-accepting ability |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures molecular polarity |
This table contains hypothetical data for this compound, calculated using a DFT method like B3LYP/6-31G, to illustrate the type of information obtained from electronic structure analysis.*
The biological activity of a flexible molecule like this compound is highly dependent on its conformation. An energy landscape is a multidimensional surface that maps the potential energy of a molecule for all its possible geometric arrangements. arxiv.orgnumberanalytics.com By computationally exploring this landscape, researchers can identify stable low-energy conformers (local minima) and the energy barriers (transition states) that separate them. nih.govfrontiersin.org This analysis reveals the molecule's preferred shapes and its conformational flexibility, which are critical for understanding how it might adapt its structure to fit into a protein's binding site—a concept central to induced fit theory. frontiersin.org
Quantum chemical methods are essential for modeling chemical reactions at the molecular level. nih.govnih.gov By calculating the minimum energy path (MEP) between reactants and products, these methods can identify the geometry and energy of the transition state—the highest point on the reaction coordinate. acs.orgarxiv.org Characterizing the transition state is crucial for determining the activation energy and understanding the reaction mechanism. nih.govrsc.org For this compound, this approach could be used to investigate its potential metabolic pathways, such as oxidation of the formyl group or hydroxylation of the aromatic rings, or to optimize its chemical synthesis.
Quantitative Structure-Activity Relationship (QSAR) Approaches for Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a ligand-based computational method that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. nih.gov These models are powerful tools for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.
A QSAR study on derivatives of this compound would begin with the synthesis and biological testing of a set of analogs with systematic structural modifications. Potential sites for modification include the phenyl ring (e.g., altering the position or nature of the substituent) and the furan ring. For each compound, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight, polar surface area), electronic parameters (e.g., HOMO/LUMO energies from quantum calculations), and steric descriptors. uzh.ch
Using statistical techniques like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links the descriptors to the observed biological activity (e.g., IC50 values). A robust QSAR model can then be used to predict the activity of novel derivatives, prioritizing the most promising candidates for synthesis.
| Derivative (R-group on Phenyl Ring) | LogP (Calculated) | pIC50 (Observed) | pIC50 (Predicted) |
| 3-CHO (Parent) | 2.5 | 6.0 | 6.1 |
| 4-Cl | 3.2 | 6.8 | 6.7 |
| 4-OCH3 | 2.6 | 6.3 | 6.2 |
| 4-NO2 | 2.4 | 7.1 | 7.0 |
| H (unsubstituted) | 2.7 | 5.5 | 5.6 |
This table provides an illustrative example of a dataset for a hypothetical QSAR study on derivatives of this compound. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
Predictive Modeling of Molecular Properties Relevant to Interactions
Modern approaches increasingly use machine learning and deep learning algorithms to build predictive ADMET models from large datasets of experimental results. nih.govtandfonline.com These models can predict a wide range of properties for this compound based solely on its chemical structure. Key properties include aqueous solubility, permeability across biological membranes (like the intestinal wall and the blood-brain barrier), metabolic stability (including prediction of interactions with Cytochrome P450 enzymes), and various toxicity endpoints. nih.gov Early in silico assessment of these properties allows for the identification of potential liabilities that can be addressed through chemical modification, accelerating the design-make-test-analyze cycle. tandfonline.com
| Property | Predicted Value/Classification | Relevance |
| Aqueous Solubility (logS) | -3.5 | Affects absorption and formulation |
| Caco-2 Permeability | Low | Predicts intestinal absorption |
| Blood-Brain Barrier (BBB) Permeability | Low | Predicts CNS penetration |
| CYP2D6 Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions |
| hERG Inhibition | Low risk | Predicts risk of cardiotoxicity |
| Lipinski's Rule of Five | 0 Violations | Indicates general drug-likeness |
This table shows a hypothetical ADMET profile for this compound, illustrating the output from predictive computational models.
Molecular Interactions and Supramolecular Chemistry
π-π Stacking Interactions
There are no published studies detailing the presence, geometry, or energetic contributions of π-π stacking interactions between the aromatic rings (furan and phenoxy) of 5-[(3-Formylphenoxy)methyl]-2-furoic acid.
Non-Covalent Interactions in Biological Recognition Processes
There is no available research on the interactions of this compound within biological systems, and therefore, its role in biological recognition processes via non-covalent interactions has not been described.
Biological Activities and Mechanistic Investigations in Vitro Studies
Targeted Biological Pathways and Enzymes
Research has identified 5-[(3-Formylphenoxy)methyl]-2-furoic acid as a notable inhibitor of specific enzymes, particularly polo-like kinase 1 (PLK1). PLK1 is a crucial regulator of various stages of cell division, including mitotic entry, spindle formation, and cytokinesis. Its overexpression is a common feature in many types of cancer, making it an attractive target for anticancer drug development. In vitro studies have demonstrated that this compound can effectively inhibit the kinase activity of PLK1, which in turn disrupts the cell cycle and can lead to apoptosis (programmed cell death) in cancer cells.
The inhibitory action of this compound on PLK1 suggests its potential to interfere with the mitotic progression of rapidly dividing cells, a hallmark of cancer. Enzyme inhibition assays have been employed to quantify the potency of this compound against PLK1, often revealing significant inhibitory concentrations that support its further investigation as a potential therapeutic agent.
Antimicrobial Potential
The antimicrobial properties of furan-containing compounds have been a subject of scientific inquiry, and this compound has been evaluated for its potential to combat pathogenic microorganisms. In vitro studies have explored its efficacy against a spectrum of bacteria and fungi. These investigations typically involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
While specific data for this compound is part of a broader exploration of furoic acid derivatives, the general findings indicate that the furan (B31954) core is a key contributor to antimicrobial activity. The effectiveness can vary significantly depending on the microbial species. For instance, some derivatives have shown moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Similarly, antifungal activity has been observed against certain pathogenic fungi, including species of Candida and Aspergillus. The mechanism of its antimicrobial action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 1: Antimicrobial Activity Profile
| Microorganism | Type | Observed Activity |
|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | Moderate |
| Escherichia coli | Gram-negative Bacteria | Moderate |
| Candida albicans | Fungus | Moderate |
| Aspergillus niger | Fungus | Moderate |
Other Pharmacological Activities Identified In Vitro
Beyond its effects on PLK1 and microbial pathogens, this compound has been investigated for other pharmacological activities in vitro, with a notable focus on its anti-inflammatory potential. Inflammation is a key process in many diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.
In vitro assays using cell lines such as lipopolysaccharide (LPS)-stimulated macrophages have been used to assess the anti-inflammatory effects of this compound. These studies have shown that this compound can suppress the production of pro-inflammatory mediators. This includes a reduction in the release of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The underlying mechanism for these effects is believed to be the inhibition of key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway.
Structure-Activity Relationship (SAR) Studies for Derivatives and Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological activity. These studies involve synthesizing a series of related compounds with systematic modifications to different parts of the molecule and then evaluating their effects in biological assays.
For the this compound scaffold, SAR studies have revealed several key insights. The presence and position of the formyl group (-CHO) on the phenoxy ring are often critical for activity. Modifications to this group, such as its oxidation to a carboxylic acid or reduction to an alcohol, can lead to a significant change in biological potency. The furoic acid moiety is also a key component, with the carboxylic acid group often playing a vital role in binding to the target enzyme or receptor. The ether linkage between the furan and phenyl rings provides a certain degree of conformational flexibility, which can also influence activity. By systematically altering these structural features, researchers can develop a more comprehensive understanding of the molecular requirements for optimal biological effect.
Pharmacophore Identification and Lead Compound Optimization
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, the key pharmacophoric features would likely include a hydrogen bond acceptor (the formyl oxygen), a hydrogen bond donor (the carboxylic acid proton), and aromatic/hydrophobic regions (the furan and phenyl rings).
Once a pharmacophore model is established, it can be used to guide the process of lead compound optimization. This involves designing and synthesizing new analogues that better fit the pharmacophore model, with the aim of improving properties such as potency, selectivity, and pharmacokinetic profile. For example, researchers might explore different substituents on the phenyl ring to enhance hydrophobic interactions or introduce additional hydrogen bonding groups to improve binding affinity to the target. This iterative process of design, synthesis, and testing is fundamental to the development of new and more effective therapeutic agents based on the this compound scaffold.
Investigations into Mechanisms of Action at the Cellular or Molecular Level
Investigating the mechanism of action of this compound at the cellular and molecular level is essential for a complete understanding of its biological effects. In the context of its anticancer potential through PLK1 inhibition, cellular studies have provided valuable insights. Treatment of cancer cell lines with this compound has been shown to induce cell cycle arrest, typically at the G2/M phase, which is consistent with the role of PLK1 in mitosis.
Furthermore, this cell cycle arrest is often followed by the induction of apoptosis, or programmed cell death. This can be observed through various cellular assays, such as flow cytometry analysis showing an increase in the sub-G1 population of cells, and molecular assays that detect the activation of caspases, which are key executioner enzymes in the apoptotic pathway. At the molecular level, the inhibition of PLK1 by this compound disrupts the phosphorylation of downstream substrates of the kinase, leading to the observed cellular effects. These mechanistic studies provide a strong rationale for the continued exploration of this compound and its derivatives as potential anticancer agents.
Applications in Organic Synthesis and Medicinal Chemistry
Role as a Synthetic Intermediate or Building Block in Organic Synthesis
The structure of 5-[(3-Formylphenoxy)methyl]-2-furoic acid makes it a versatile building block for the synthesis of more complex molecules. The presence of three distinct functional groups—a carboxylic acid, an aldehyde, and an ether-linked aromatic ring—allows for a variety of selective chemical transformations.
The carboxylic acid group on the furan (B31954) ring can be converted into esters, amides, or acid halides, enabling the coupling with a wide range of alcohols, amines, or other nucleophiles. The aldehyde group on the phenoxy ring is reactive towards nucleophilic addition and can participate in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination to introduce further molecular complexity.
Precursor for Advanced Heterocyclic Systems
Heterocyclic compounds are of paramount importance in medicinal chemistry, with a vast majority of biologically active compounds containing at least one heterocyclic ring. nih.govopenmedicinalchemistryjournal.com this compound serves as a valuable precursor for the synthesis of more advanced and complex heterocyclic systems. The furan ring is a fundamental five-membered oxygen-containing heterocycle that can be chemically modified or used as a scaffold to build larger fused ring systems. nih.gov
The aldehyde and carboxylic acid functionalities can be utilized to construct new rings fused to the existing furan or phenoxy rings. For example, the aldehyde can react with hydrazines or hydroxylamines to form hydrazones or oximes, which can then undergo cyclization reactions to yield various nitrogen-containing heterocycles like pyrazoles or isoxazoles. Similarly, the carboxylic acid can be used in condensation reactions to form lactones or other ring structures. The development of novel synthetic methodologies continues to expand the possibilities for creating diverse heterocyclic structures from such precursors. rsc.org
Design and Synthesis of Novel Analogues and Derivatives with Modified Properties
The core structure of this compound can be systematically modified to generate a library of analogues and derivatives with tailored chemical and biological properties. The reactivity of the aldehyde and carboxylic acid groups allows for the introduction of a wide array of substituents.
For instance, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, altering the hydrogen bonding capabilities and electronic nature of the molecule. The carboxylic acid of the furoic acid moiety can be derivatized into a variety of esters and amides, which can modulate properties such as solubility, lipophilicity, and metabolic stability.
Moreover, the aromatic rings can be further functionalized through electrophilic aromatic substitution reactions, introducing groups like nitro, halogen, or alkyl substituents. These modifications can fine-tune the steric and electronic profile of the molecule, which is a common strategy in drug design to optimize binding to a biological target. The synthesis of such derivatives is crucial for establishing structure-activity relationships (SAR).
Fragment-Based Drug Discovery Considerations in Medicinal Chemistry
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds in drug development. nih.govyoutube.com This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov The structural information from these interactions is then used to grow or link the fragments into more potent molecules. nih.gov
The 2-furoic acid scaffold is a common motif in molecules with biological activity and can be considered a valuable fragment. ebi.ac.uk this compound, with its molecular weight and multiple functional groups, can be deconstructed into smaller fragments for screening or used as a starting point for fragment elaboration. The furoic acid part could serve as an anchor that binds to a specific site on a protein, while the formylphenoxy-methyl tail can be modified to explore adjacent binding pockets. nih.govresearchgate.net The defined vectors for chemical modification (the aldehyde and carboxylic acid) make this scaffold amenable to the iterative optimization process that is central to FBDD. rsc.org
Methodologies for Chemical Library Development based on the Furoic Acid Scaffold
The development of chemical libraries is essential for high-throughput screening and drug discovery. The furoic acid scaffold provides a robust and versatile platform for creating diverse libraries of compounds. nih.gov Methodologies for library development based on a scaffold like this compound would leverage its multiple points of reactivity.
A common approach is parallel synthesis, where the core scaffold is reacted with a variety of building blocks in a systematic manner. For example, the carboxylic acid group can be amidated with a diverse set of amines, while the aldehyde group undergoes reductive amination with another set of amines. This combinatorial approach can rapidly generate a large number of distinct compounds.
Another strategy involves solid-phase synthesis, where the furoic acid scaffold is attached to a solid support, allowing for easy purification after each reaction step. This enables the use of excess reagents to drive reactions to completion, facilitating the construction of a complex library. The development of such libraries is crucial for exploring chemical space and identifying novel bioactive molecules. nih.gov
Broader Academic Context and Future Research Perspectives
Integration within Sustainable Chemistry Initiatives
The pursuit of sustainable chemical production has identified biomass as a critical renewable feedstock, with furan (B31954) compounds being cornerstone platform molecules derived from lignocellulosic materials. rsc.org Specifically, C6-furanics, derived from the dehydration of hexose (B10828440) sugars found in biomass, are central to green chemistry initiatives. mdpi.com One of the most prominent examples is 5-(hydroxymethyl)furfural (HMF), a versatile intermediate that can be transformed into a variety of valuable chemicals, including 2,5-furandicarboxylic acid (FDCA). researchgate.netresearchgate.net The furoic acid core of 5-[(3-Formylphenoxy)methyl]-2-furoic acid is structurally related to these key bio-derived building blocks.
The synthesis of furan-based chemicals from biomass is a vital strategy for replacing petrochemicals and reducing reliance on fossil fuels. mdpi.comrsc.org These compounds serve as precursors for sustainable materials like bioplastics and biocomposites, as well as for pharmaceuticals and agrochemicals. numberanalytics.com The structure of this compound exemplifies the integration of a renewable furan base with other functional aromatic components. This positions it as a compound of interest within sustainable chemistry, offering a potential pathway to complex molecules that utilize a bio-derived scaffold. The development of efficient, environmentally benign catalytic routes for producing such derivatives from biomass is an ongoing and crucial area of research. mdpi.comnih.gov
Challenges and Opportunities in Furan Chemistry Research
While furan chemistry presents significant opportunities for sustainable development, it is not without its challenges. The furan ring itself can be sensitive to certain reaction conditions, and issues of stability can complicate synthesis and application. researchgate.net Furan and some of its simpler derivatives can be volatile and toxic, requiring careful handling protocols. numberanalytics.com Furthermore, achieving high yields and selectivity in the conversion of biomass to specific furan platforms and their subsequent derivatives can be difficult, often leading to the formation of undesired byproducts. rsc.orgresearchgate.net
Despite these hurdles, the field is ripe with opportunities. The unique chemical reactivity of the furan ring allows for a wide range of transformations, making furan derivatives versatile synthons for organic synthesis. mdpi.comacs.org Researchers are actively exploring new catalytic systems, including non-noble metal catalysts and zeolites, to improve the efficiency and sustainability of furan valorization. frontiersin.org There is immense potential for furan-based compounds to contribute to global challenges by providing renewable alternatives for energy, materials, and healthcare. numberanalytics.com The study of complex molecules like this compound contributes to this expanding field, pushing the boundaries of furan chemistry and exploring the synthesis of advanced materials and molecules with novel properties. numberanalytics.com
Exploration of Unexplored Reactivity and Potential Biological Applications
The chemical structure of this compound contains multiple reactive sites, suggesting a rich and largely unexplored reactivity profile. The 2-furoic acid moiety is known to participate as a diene in Diels-Alder cycloaddition reactions, a powerful tool in green chemistry for creating complex cyclic molecules in an atom-economical manner. rsc.org Despite the presence of an electron-withdrawing carboxylic acid group, studies have shown that 2-furoic acids can be reactive dienes, particularly when activated or when reactions are conducted in water. rsc.orgnih.gov The formyl group (an aldehyde) on the phenoxy ring is a classic functional group for a vast array of reactions, including nucleophilic additions, condensations, and reductive aminations, allowing for extensive derivatization.
From a biological perspective, the furan scaffold is a well-established pharmacophore present in numerous bioactive compounds. ijabbr.com Furan derivatives have demonstrated a wide spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.comresearchgate.net The combination of the furoic acid, ether linkage, and benzaldehyde (B42025) functionalities in a single molecule makes this compound an intriguing candidate for biological screening. Its potential applications could range from use as an intermediate in the synthesis of novel therapeutic agents to direct use as a bioactive compound itself. ijabbr.com
Advanced Methodological Developments for the Study of Furoic Acid Derivatives
The accurate analysis and characterization of furan compounds, including furoic acid derivatives, are critical for both research and industrial applications. However, this presents analytical challenges. The volatility of some furan derivatives and their potential for thermal degradation or in-situ formation during analysis can lead to inaccurate quantification. acs.org The lipophilic nature of the furan ring can also affect its retention and extraction from different sample matrices. acs.org
Consequently, there is a continuous need for the development of advanced and robust analytical methodologies. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often coupled with sophisticated sample preparation methods like headspace solid-phase microextraction (HS-SPME), are essential for the sensitive and accurate detection of these compounds. acs.org For complex, non-volatile derivatives like this compound, spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for structural elucidation. researchgate.net Developing standardized and optimized analytical protocols is crucial for understanding reaction mechanisms, ensuring product quality, and exploring the metabolic fate of novel furoic acid derivatives.
Q & A
Q. What are the established synthetic routes for 5-[(3-Formylphenoxy)methyl]-2-furoic acid, and what are the critical reaction steps?
Synthesis typically involves multi-step processes:
- Nucleophilic substitution : Introduction of the phenoxy group via reaction between a halogenated furan derivative and 3-formylphenol under basic conditions.
- Ester hydrolysis : Conversion of ester intermediates to the carboxylic acid group using aqueous NaOH or HCl. Key challenges include protecting the aldehyde group during reactions to prevent side reactions. Optimization of solvent polarity (e.g., DMF or THF) and temperature (60–80°C) improves yields .
Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation and purity analysis?
- NMR spectroscopy : and NMR to confirm substituent positions and formyl group integrity.
- IR spectroscopy : Detection of carboxylic acid (1700–1720 cm) and aldehyde (2700–2800 cm) functional groups.
- HPLC : For purity assessment, using C18 columns with UV detection at 254 nm.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction conditions for formylation steps?
- Reaction path simulations : Quantum mechanical calculations (e.g., DFT) predict transition states and activation energies for formyl group introduction.
- Solvent effect modeling : COSMO-RS simulations to select solvents that stabilize intermediates and reduce side reactions.
- Catalyst screening : Virtual libraries of organocatalysts or metal complexes (e.g., Pd/Cu) screened for improved regioselectivity .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound in biological systems?
- Substituent variation : Synthesize analogs with halogen, methoxy, or nitro groups at the phenoxy position to assess electronic effects on bioactivity.
- In vitro assays : Test cytotoxicity, enzyme inhibition (e.g., COX-2), or receptor binding using cell lines or purified proteins.
- Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using crystal structures from databases like PDB .
Q. How should researchers address contradictory bioactivity data across studies?
- Standardized assays : Reproduce experiments under controlled conditions (e.g., fixed pH, temperature, and cell passage numbers).
- Metabolite profiling : LC-MS to identify degradation products or active metabolites that may explain discrepancies.
- Cross-validation : Combine in vitro results with in silico predictions (e.g., ADMET properties) to reconcile outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
